molecular formula C3H4BF3O2 B14864956 3,3,3-Trifluoroprop-1-enylboronic acid

3,3,3-Trifluoroprop-1-enylboronic acid

Cat. No.: B14864956
M. Wt: 139.87 g/mol
InChI Key: SPGWQFBFNOTKDE-UHFFFAOYSA-N
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Description

3,3,3-Trifluoroprop-1-enylboronic acid is an organoboron compound characterized by the presence of a trifluoromethyl group attached to a vinyl boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoroprop-1-enylboronic acid typically involves the hydroboration of 3,3,3-trifluoroprop-1-yne with a borane reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the boronic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organoboron compound synthesis, such as the use of borane reagents and controlled reaction conditions, are likely employed.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoroprop-1-enylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions involving the trifluoromethyl group.

Major Products

    Biaryls: From Suzuki-Miyaura coupling.

    Alcohols and Ketones: From oxidation reactions.

    Substituted Fluorinated Compounds: From nucleophilic substitution.

Scientific Research Applications

3,3,3-Trifluoroprop-1-enylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoroprop-1-enylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. The trifluoromethyl group imparts unique electronic properties, enhancing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoroprop-1-enylboronic acid is unique due to its combination of a trifluoromethyl group and a boronic acid moiety, making it highly valuable in cross-coupling reactions and other synthetic applications. Its stability and reactivity are enhanced by the electronic effects of the trifluoromethyl group, distinguishing it from other similar compounds.

Properties

Molecular Formula

C3H4BF3O2

Molecular Weight

139.87 g/mol

IUPAC Name

3,3,3-trifluoroprop-1-enylboronic acid

InChI

InChI=1S/C3H4BF3O2/c5-3(6,7)1-2-4(8)9/h1-2,8-9H

InChI Key

SPGWQFBFNOTKDE-UHFFFAOYSA-N

Canonical SMILES

B(C=CC(F)(F)F)(O)O

Origin of Product

United States

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